molecular formula C15H13N3O3 B1331060 2-[(2-Furylmethyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde CAS No. 314746-80-0

2-[(2-Furylmethyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde

Cat. No.: B1331060
CAS No.: 314746-80-0
M. Wt: 283.28 g/mol
InChI Key: MMFBWAYVOBIYEV-UHFFFAOYSA-N
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Description

2-[(2-Furylmethyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde is a heterocyclic compound with a complex structure It contains a pyrido[1,2-A]pyrimidine core, which is a fused ring system consisting of a pyridine and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Furylmethyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde typically involves multi-step reactions. One common method starts with the preparation of the pyrido[1,2-A]pyrimidine core, followed by functionalization at specific positions to introduce the furylmethylamino and carbaldehyde groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Furylmethyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .

Scientific Research Applications

2-[(2-Furylmethyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-Furylmethyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[1,2-A]pyrimidine derivatives with different substituents. Examples include:

Uniqueness

The uniqueness of 2-[(2-Furylmethyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(furan-2-ylmethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-10-4-5-13-17-14(16-7-11-3-2-6-21-11)12(9-19)15(20)18(13)8-10/h2-6,8-9,16H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFBWAYVOBIYEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=O)NCC3=CC=CO3)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350488
Record name 2-{[(Furan-2-yl)methyl]amino}-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314746-80-0
Record name 2-{[(Furan-2-yl)methyl]amino}-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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